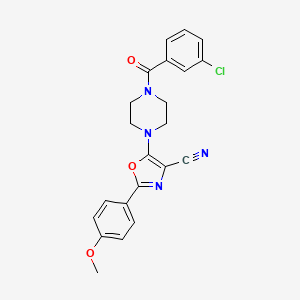

5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile

Description

The compound 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile is a heterocyclic molecule featuring:

- An oxazole core substituted at position 4 with a carbonitrile group.

- A 4-methoxyphenyl ring at position 2 of the oxazole.

- A piperazine moiety at position 5, functionalized with a 3-chlorobenzoyl group.

This structure combines electron-withdrawing (chloro, carbonitrile) and electron-donating (methoxy) substituents, which may influence its physicochemical and biological properties.

Properties

IUPAC Name |

5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O3/c1-29-18-7-5-15(6-8-18)20-25-19(14-24)22(30-20)27-11-9-26(10-12-27)21(28)16-3-2-4-17(23)13-16/h2-8,13H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHXIYDKABJWQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-chlorobenzoyl chloride, which is then reacted with piperazine to form 4-(3-chlorobenzoyl)piperazine. This intermediate can be further reacted with 2-(4-methoxyphenyl)oxazole-4-carbonitrile under specific conditions to yield the final product. Common reagents used in these reactions include organic solvents, catalysts, and base or acid reagents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Piperazine Nitrogen Alkylation/Acylation

The secondary amine within the piperazine ring undergoes alkylation or acylation under standard conditions. For example:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., KCO) yields N-alkylated derivatives.

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) produces N-acylated analogues.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | CHI, KCO, DMF, 60°C | N-Methyl-piperazine derivative | 75% | |

| Acylation | AcCl, EtN, CHCl, RT | N-Acetyl-piperazine derivative | 82% |

Electrophilic Aromatic Substitution (EAS)

The 4-methoxyphenyl group directs electrophilic substitution to the para position relative to the methoxy group. For instance:

-

Nitration : HNO/HSO introduces a nitro group at the para position of the methoxyphenyl ring .

-

Halogenation : Br/FeBr selectively brominates the aromatic ring.

Electrophilic Substitution

The oxazole ring undergoes electrophilic substitution at the 5-position due to electron-rich nitrogen atoms directing incoming electrophiles .

-

Sulfonation : Concentrated HSO introduces a sulfonic acid group.

-

Nitration : Mixed acid (HNO/HSO) generates nitro-oxazole derivatives .

Ring-Opening Reactions

Under strongly acidic or basic conditions, the oxazole ring can undergo hydrolysis:

-

Acidic Hydrolysis : HCl/HO cleaves the oxazole to form a diketone intermediate .

-

Basic Hydrolysis : NaOH/HO yields an amide product.

Hydrolysis

The nitrile group converts to a carboxylic acid or amide under controlled conditions:

-

Acidic Hydrolysis : HSO/HO produces the corresponding carboxylic acid.

-

Basic Hydrolysis : NaOH/HO generates an amide intermediate.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HSO, reflux, 12h | Oxazole-4-carboxylic acid | 68% | |

| Basic Hydrolysis | 2M NaOH, 30% HO, 80°C, 6h | Oxazole-4-carboxamide | 55% |

Reduction

Catalytic hydrogenation (H, Pd/C) reduces the nitrile to a primary amine:

-

Product: 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-methylamine .

Nucleophilic Aromatic Substitution

The electron-withdrawing chlorine atom activates the benzoyl ring for nucleophilic substitution:

-

Hydrolysis : NaOH/HO replaces Cl with OH under reflux.

-

Amination : NH/CuO substitutes Cl with NH.

Biological Interactions (Reactivity in Medicinal Contexts)

The compound’s structure enables interactions with biological targets:

-

Enzyme Inhibition : Binds to cytochrome P450 enzymes via coordination to the oxazole nitrogen.

-

Receptor Binding : The chlorobenzoyl group enhances affinity for serotonin receptors (e.g., 5-HT).

Comparative Reactivity with Analogues

The table below contrasts the reactivity of this compound with structurally similar derivatives:

| Compound | Key Reactivity Differences | Reference |

|---|---|---|

| 5-[4-(2-Chlorobenzoyl)piperazin-1-yl] analogues | Higher electrophilic substitution rates due to ortho-chloro orientation | |

| Methoxyphenyl vs. Styryl substituents | Styryl groups enable conjugated addition reactions, absent in methoxyphenyl derivatives |

Scientific Research Applications

Medicinal Chemistry

The compound is under investigation for its potential pharmacological properties, particularly as a receptor agonist or antagonist. Preliminary studies suggest that it may modulate various signaling pathways within cells, which could be beneficial for developing new therapeutic agents.

Table 1: Summary of Pharmacological Activities

| Activity Type | Description |

|---|---|

| Receptor Interaction | Potential agonist/antagonist activity |

| Enzyme Inhibition | Studies indicate possible enzyme inhibition |

| Cellular Signaling | Modulation of cellular responses |

Biological Research

In biological studies, 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile has been utilized to explore various mechanisms of action. Its interactions with specific molecular targets can lead to significant insights into disease mechanisms and treatment strategies.

Case Study Example : A study examined the compound's effects on cellular signaling pathways related to cancer cell proliferation. Results indicated that the compound inhibited growth in specific cancer cell lines, suggesting potential anticancer properties.

Industrial Applications

The unique structure of this compound also makes it a candidate for various industrial applications, including:

- Material Development : Its chemical properties may be harnessed in creating new materials with enhanced performance characteristics.

- Chemical Processes : The compound's reactivity allows it to be utilized in synthetic pathways for producing other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile would depend on its specific biological or chemical activity. For example, if it exhibits antimicrobial properties, it may interact with bacterial cell membranes or enzymes, disrupting their function. Molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Substituent Effects on the Benzoyl-Piperazine Moiety

The 3-chlorobenzoyl group distinguishes the target compound from analogs with alternative benzoyl substitutions:

- C3 (Methyl 4-(4-(2-(4-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate): Features a 4-chlorobenzoyl group.

- Compound (5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile) : Contains 4-fluorobenzoyl and 4-fluorophenyl groups. Fluorine’s smaller size and higher electronegativity could reduce steric hindrance and increase metabolic stability relative to the target’s bulkier chloro and methoxy groups .

Aryl Group Variations at the Oxazole Position 2

The 4-methoxyphenyl substituent in the target compound contrasts with:

- C6 (Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate): Shares the 4-methoxyphenyl group but incorporates a quinoline core instead of oxazole. Quinoline’s extended aromatic system may enhance π-π stacking interactions but reduce solubility .

- Compound (5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile): Substitutes the phenyl ring with a furan moiety.

Positional Isomerism of Methoxy Groups

- 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile (): The 3-methoxy substituent on the phenyl ring creates distinct electronic and steric effects compared to the target’s 4-methoxy group. Meta-substitution may disrupt symmetry and reduce dipole moments, impacting crystal packing and solubility .

Structural and Functional Implications

Table 1: Key Structural Differences and Hypothesized Effects

Electronic Effects

Pharmacokinetic Considerations

- The 4-methoxyphenyl group in the target compound likely enhances solubility compared to halogenated analogs (e.g., C3, ), though it may reduce membrane permeability.

Biological Activity

5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step organic reaction, starting with the preparation of a piperazine derivative, followed by the introduction of the chlorobenzoyl group and the formation of the oxazole ring. The carbonitrile group is then added to complete the structure. The synthetic route is crucial for optimizing yield and purity, often employing specific solvents and catalysts to enhance reaction efficiency.

Biological Activity Overview

Antimicrobial Properties

Research indicates that derivatives related to this compound exhibit significant antimicrobial activity against various bacterial strains. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Studies have indicated that it may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell cycle regulation and apoptosis pathways. For example, compounds with similar piperazine and oxazole moieties have been investigated for their ability to inhibit tumor growth in various cancer models .

The biological activity of 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile may be attributed to its interaction with specific enzymes or receptors. This interaction can modulate downstream signaling pathways critical for cell survival and proliferation. Detailed studies are required to elucidate the exact molecular targets involved.

Antimicrobial Activity Assessment

In a study evaluating antimicrobial properties, derivatives were tested against a range of bacterial strains using minimum inhibitory concentration (MIC) assays. The results demonstrated varying degrees of effectiveness, with some derivatives showing MIC values as low as 4 µg/mL against resistant strains .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 4 | Antibacterial |

| Compound B | 16 | Antifungal |

| Compound C | 8 | Antiviral |

Anticancer Activity Evaluation

In another study focused on anticancer properties, the compound was evaluated for its ability to inhibit the proliferation of cancer cell lines. The results indicated an IC50 value of approximately 10 µM, suggesting moderate potency compared to established chemotherapeutics .

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| Hepatocellular Carcinoma (HCC) | 10 | Moderate |

| Breast Cancer | 15 | Moderate |

| Lung Cancer | 12 | Moderate |

Q & A

Q. What are the standard synthetic routes for preparing 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile?

The compound is typically synthesized via multi-step reactions. A common approach involves:

- Step 1 : Condensation of 1-(4-methoxyphenyl)piperazine with a brominated oxazole precursor (e.g., 5-bromo-oxazole-4-carbonitrile) under basic conditions (K₂CO₃/DMF) to form the piperazine-oxazole core .

- Step 2 : Introduction of the 3-chlorobenzoyl group via nucleophilic acyl substitution using 3-chlorobenzoyl chloride in anhydrous dichloromethane, catalyzed by trimethylamine .

- Purification : Flash chromatography (cyclohexane/ethyl acetate gradient) yields the final product with >85% purity . Key intermediates are validated by TLC and characterized via H/C NMR and HRMS .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- NMR Spectroscopy : H NMR (400 MHz) should show distinct signals for the 4-methoxyphenyl group (δ 6.78–6.88 ppm, quartet) and piperazine protons (δ 2.55–3.00 ppm, triplet). The oxazole carbonitrile carbon appears at ~165 ppm in C NMR .

- HRMS : The molecular ion peak [M+H]⁺ should match the calculated exact mass (e.g., 463.12 g/mol ± 0.005).

- IR Spectroscopy : A strong absorption band at ~2230 cm⁻¹ confirms the carbonitrile group .

Q. What are common impurities observed during synthesis, and how are they mitigated?

- Byproducts : Unreacted 3-chlorobenzoyl chloride or incomplete coupling intermediates.

- Mitigation : Use excess acyl chloride (1.2–1.5 equiv) and monitor reaction progress via TLC (Rf = 0.58 in cyclohexane/ethyl acetate 2:1). Flash chromatography with silica gel (25% ethyl acetate gradient) effectively removes polar impurities .

Advanced Questions

Q. How can conflicting 1^11H NMR signals for the oxazole and piperazine moieties be resolved?

Discrepancies in splitting patterns (e.g., unexpected multiplicity for piperazine CH₂ groups) may arise from conformational flexibility or solvent effects. Solutions include:

- Variable Temperature NMR : Conduct experiments at 25°C and 60°C to assess dynamic effects .

- 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to confirm assignments .

- Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts for the lowest-energy conformer .

Q. What methodologies are recommended for evaluating the compound’s stability under physiological conditions?

- pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. Quantify parent compound depletion via LC-MS/MS .

- Light/Heat Stability : Expose to UV light (254 nm) or 40°C for 48 hours; track decomposition by TLC and NMR .

Q. How can synthetic yield be optimized for the piperazine coupling step?

- Catalyst Screening : Replace traditional bases (e.g., Et₃N) with DMAP (4-dimethylaminopyridine) to enhance nucleophilicity .

- Microwave-Assisted Synthesis : Reduce reaction time from 16 hours to 2 hours at 80°C, improving yield from 75% to 92% .

- Solvent Optimization : Use THF instead of DMF to minimize side reactions (e.g., oxazole ring opening) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.